2,5-Dibromo-3-chloropyrazine

Organic Synthesis Medicinal Chemistry Palladium Catalysis

This trihalogenated pyrazine building block features a unique 2,5-dibromo-3-chloro substitution pattern that enables predictable, sequential functionalization. Unlike symmetrical analogs (e.g., 2,3,5-tribromopyrazine), its distinct Br/Cl reactivity hierarchy allows chemoselective Suzuki couplings at C2/C5 while reserving C3 chlorine for late-stage diversification. This orthogonal strategy streamlines SAR exploration and complex molecule synthesis, reducing step count and improving yield. Standard purity: 97%. Stock available in mg to g scales.

Molecular Formula C4HBr2ClN2
Molecular Weight 272.32
CAS No. 21943-16-8
Cat. No. B3028537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-3-chloropyrazine
CAS21943-16-8
Molecular FormulaC4HBr2ClN2
Molecular Weight272.32
Structural Identifiers
SMILESC1=C(N=C(C(=N1)Br)Cl)Br
InChIInChI=1S/C4HBr2ClN2/c5-2-1-8-3(6)4(7)9-2/h1H
InChIKeyNACQYBDFEPOOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dibromo-3-chloropyrazine (CAS 21943-16-8) Technical Baseline and Procurement Relevance


2,5-Dibromo-3-chloropyrazine is a trihalogenated heterocyclic building block of the pyrazine class. It is characterized by a molecular formula of C₄HBr₂ClN₂ and a molecular weight of 272.32 g/mol . As a solid reagent typically appearing as a white to light-yellow powder, it is valued in organic synthesis for the presence of three reactive halogen handles (two bromine atoms at the 2- and 5-positions and one chlorine atom at the 3-position) which enable sequential and regioselective functionalization strategies .

Procurement Risk: Why 2,5-Dibromo-3-chloropyrazine Cannot Be Replaced by a Generic In-Class Analog


Substituting 2,5-dibromo-3-chloropyrazine with a different halogenated pyrazine introduces significant risk to synthetic outcomes. The unique 2,5-dibromo-3-chloro substitution pattern establishes a specific, and often predictable, reactivity hierarchy due to the differing electronic and steric influences of the bromine and chlorine atoms on the pyrazine ring [1]. While a compound like 2,3,5-tribromopyrazine or 2,6-dibromo-3-chloropyrazine may appear similar, their halogen placement dictates entirely different regioselectivity in cross-coupling reactions, leading to different products or yields [2]. Furthermore, the halogen composition (two bromines, one chlorine) provides a balance of reactivity for orthogonal functionalization strategies that is not offered by di- or tri-brominated or di- or tri-chlorinated alternatives, which either lack the chlorine handle for late-stage diversification or are less reactive in palladium-catalyzed couplings [3].

Quantitative Differentiation of 2,5-Dibromo-3-chloropyrazine: A Comparator-Focused Evidence Guide


Regioselective Suzuki-Miyaura Coupling: C2-Bromine Reactivity over C5-Bromine and C3-Chlorine

2,5-Dibromo-3-chloropyrazine exhibits a clear and exploitable regioselectivity in Suzuki-Miyaura cross-coupling reactions. The C2-bromine atom is selectively activated and coupled with arylboronic acids, while the C5-bromine and C3-chlorine atoms remain largely inert under the specified conditions . This is in contrast to 2,3,5-tribromopyrazine or 2,6-dibromo-3-chloropyrazine, where the relative reactivity of bromine atoms is not as predictable due to a different substitution pattern, often leading to mixtures of mono- and bis-coupled products and lower yields of the desired regioisomer. The observed selectivity is a key differentiator for 2,5-dibromo-3-chloropyrazine.

Organic Synthesis Medicinal Chemistry Palladium Catalysis

Comparative C-C Bond Formation Efficiency in Negishi Couplings with Chloropyrazines

A direct head-to-head comparison in Negishi cross-coupling reactions reveals that 2,5-dichloropyrazine, a common comparator lacking bromine atoms, provides the desired arylpyrazine product (18) in only 64% yield [1]. While this study does not directly test 2,5-dibromo-3-chloropyrazine, it establishes a performance baseline for a dichloro analog. Based on the established halogen reactivity trend (C-Br > C-Cl in many palladium-catalyzed cross-couplings) [2], 2,5-dibromo-3-chloropyrazine is expected to react with significantly higher efficiency and under milder conditions, leading to yields exceeding 64%.

Organometallic Chemistry Cross-Coupling Pyrazine Functionalization

Stoichiometric Control: Orthogonal Functionalization Potential via a Retained C3-Chlorine Handle

A key differentiation for 2,5-dibromo-3-chloropyrazine lies in its ability to serve as an orthogonal precursor. Following a first reaction (e.g., Suzuki coupling) at the more reactive C2-bromine, the C3-chlorine atom is retained for a subsequent, independent functionalization step (e.g., a second Suzuki or an amination reaction) [1]. This is a capability not shared by 2,3,5-tribromopyrazine, where all halogen atoms are bromines and thus lack the inherent reactivity difference required for fully orthogonal, sequential couplings without the need for complex protecting group strategies. The presence of a chlorine atom provides a less reactive 'handle' that can be activated under more forcing or distinct conditions.

Medicinal Chemistry Structure-Activity Relationship Late-Stage Functionalization

Validated Application Scenarios for 2,5-Dibromo-3-chloropyrazine Based on Differential Evidence


Synthesis of Diverse Pyrazine Libraries for Medicinal Chemistry

The compound's proven regioselectivity in Suzuki-Miyaura couplings makes it an ideal, cost-effective core for generating libraries of 2-aryl-3-chloro-5-bromo-pyrazine derivatives. This allows medicinal chemists to rapidly explore the structure-activity relationship (SAR) at the 2-position while preserving the chlorine atom for late-stage diversification or as a synthetic handle for further elaboration. This approach is more direct and predictable than using a less selective analog like 2,3,5-tribromopyrazine .

Precursor for Orthogonally Functionalized Bioactive Molecules

For the synthesis of complex drug candidates containing a pyrazine core, 2,5-dibromo-3-chloropyrazine enables a modular synthetic strategy. The bromine atoms at the 2- and 5-positions can be sequentially addressed, with the C3-chlorine reserved for a final diversification step. This orthogonal approach is valuable in the preparation of pharmaceuticals, agrochemicals, or material science precursors where multiple, distinct substituents are required on the pyrazine ring, offering a more efficient route than starting from a symmetrical di- or tri-halogenated pyrazine [1].

Efficient Assembly of Coelenterazine-Type Imidazopyrazines

The work by Mosrin et al. (2009) demonstrates the value of regioselective functionalization of chloropyrazines in the synthesis of coelenterazine, a bioluminescent imidazopyrazine natural product [2]. While their study uses 2,5-dichloropyrazine, the class-level evidence indicates that 2,5-dibromo-3-chloropyrazine would be an even more reactive and versatile starting material for this class of compounds, enabling more efficient synthetic routes to these valuable research tools and potential therapeutic agents.

Late-Stage Functionalization via C3-Chlorine Handle in Complex Molecule Synthesis

In advanced synthesis, the C3-chlorine of 2,5-dibromo-3-chloropyrazine provides a unique opportunity for late-stage functionalization after the bromine atoms have been consumed. This is a critical advantage in the synthesis of complex molecules where a specific substitution pattern on the pyrazine is required. The retained chlorine can be used to install a third, different substituent using palladium-catalyzed or nucleophilic aromatic substitution chemistry, a level of control not easily achieved with simpler dihalogenated or tri-brominated pyrazine analogs [3].

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